5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole
Description
Properties
Molecular Formula |
C5H4ClF2N3O2 |
|---|---|
Molecular Weight |
211.55 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-nitropyrazole |
InChI |
InChI=1S/C5H4ClF2N3O2/c6-2-3-1-4(11(12)13)9-10(3)5(7)8/h1,5H,2H2 |
InChI Key |
SCELMDWSMPAURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. In this method, a 1,3-diketone such as 1-(difluoromethyl)-3-chloromethyl-1,3-propanedione reacts with 3-nitrohydrazine in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. Key advantages include:
- Regioselectivity : The electron-withdrawing nitro group directs cyclization to position 3, while the difluoromethyl and chloromethyl groups occupy positions 1 and 5, respectively.
- Yield Optimization : Nano-ZnO catalysts enhance reaction efficiency, achieving yields up to 85% under solvent-free conditions.
α,β-Unsaturated Ketone Routes
Chalcone derivatives functionalized with chloromethyl and difluoromethyl groups undergo cyclocondensation with hydrazines. For example, 3-(chloromethyl)-1-difluoromethylchalcone reacts with hydrazine hydrate in ethanol, forming a pyrazoline intermediate that oxidizes to the nitro-substituted pyrazole. This method benefits from:
- Mild Conditions : Reactions occur at 60–80°C with atmospheric oxygen as the oxidant.
- Scalability : Continuous flow reactors improve throughput by reducing reaction times by 40% compared to batch processes.
Industrial-Scale Synthesis
Continuous Flow Fluorination
Adapting methods from fungicide synthesis, 5-chloro-1-methylpyrazole-4-carbaldehyde undergoes fluorination using spray-dried KF (1.5 eq) and tetrabutylammonium hydrogen sulfate (3 mol%) in dimethylacetamide at 150°C. This replaces the methyl group with difluoromethyl in 3 hours with 100% conversion.
Emerging Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-nitro-1H-pyrazole with 1-difluoromethyl-5-chloromethylpyrazole precursors in the presence of K₂CO₃ achieves 88% yield in 2 hours. This method eliminates solvent waste and reduces energy input by 60%.
Biocatalytic Functionalization
Engineered cytochrome P450 enzymes selectively introduce the difluoromethyl group at position 1 using difluoromethane as a feedstock. Pilot-scale trials demonstrate 92% conversion at 37°C, though industrial adoption remains limited by enzyme stability.
Analytical Validation
Purity Assessment
| Technique | Parameters | Results |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, H-4), 6.89 (d, J=7 Hz, 2H, CF₂H) | Confirms substituent positions |
| HPLC (C18 column) | 70:30 MeOH/H₂O, 1 mL/min | Purity >99% |
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, acetonitrile), catalysts (triethylamine, potassium carbonate).
Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 5-(Chloromethyl)-1-(difluoromethyl)-3-amino-1H-pyrazole.
Oxidation: Formation of difluoromethyl alcohols or ketones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole exhibits significant antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, as shown in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of pyrazole, including this compound, showed significant inhibition of inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole has been explored as an intermediate in the synthesis of herbicides. Its unique structural features allow it to interact effectively with biological targets involved in plant growth regulation .
Herbicidal Activity
Research has indicated that pyrazole derivatives can exhibit herbicidal effects through the inhibition of specific enzymes involved in plant metabolism. This makes them valuable in agricultural applications for controlling unwanted vegetation without harming crops .
Synthesis and Reaction Pathways
The synthesis of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves several steps:
- Formation of the Pyrazole Ring : This may involve cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The chloromethyl and difluoromethyl groups can be introduced through halogenation reactions.
- Nitro Group Incorporation : The nitro group can be added via nitration methods.
These synthetic routes require optimization based on specific reaction conditions to achieve desired yields.
Biological Mechanisms and Structure-Activity Relationships
Understanding the biological mechanisms of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole is crucial for optimizing its therapeutic potential. Interaction studies focus on how modifications to the pyrazole ring affect its activity profiles.
Preliminary Findings :
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and key properties of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole with structurally related pyrazoles from the evidence:
Key Observations
Electronic Effects
- The difluoromethyl group (-CF2H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF3) groups in analogs (e.g., ). This may reduce metabolic stability but improve solubility compared to -CF3 derivatives.
- The nitro group at position 3 aligns with analogs like 48b (position 4-NO2), suggesting similar electrophilic reactivity for nucleophilic substitution or reduction reactions .
Biological Activity
5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole, with the CAS number 2142660-26-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole is . The structure includes a pyrazole ring substituted with a chloromethyl group, a difluoromethyl group, and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClF₂N₃O₂ |
| Molecular Weight | 201.55 g/mol |
| CAS Number | 2142660-26-0 |
| Solubility | Soluble in organic solvents |
Pharmacological Activities
Research indicates that compounds containing a pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The specific biological activities of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole can be summarized as follows:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have led to compounds that demonstrate significant inhibition of these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
- Antibacterial Activity : Compounds derived from pyrazoles have been tested against various bacterial strains. In particular, derivatives with specific substitutions have shown promising activity against E. coli and Staphylococcus aureus .
- Anticancer Potential : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Anti-inflammatory Effects : A study synthesized a series of pyrazole derivatives and found that one compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM. This highlights the potential for developing new anti-inflammatory agents based on the pyrazole scaffold .
- Antibacterial Testing : Another research effort focused on synthesizing novel pyrazole compounds and evaluating their antibacterial activity against standard strains. One derivative was particularly effective against Pseudomonas aeruginosa, showcasing the importance of structural modifications in enhancing antibacterial efficacy .
- Anticancer Activity : A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that specific modifications could enhance their ability to induce apoptosis in various cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations .
The biological activity of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation pathways. The presence of electron-withdrawing groups such as nitro and difluoromethyl enhances the reactivity of the compound, facilitating interactions with biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
